molecular formula C9H11Cl2N B1597050 (3,5-Dichloro-phenyl)-isopropyl-amine CAS No. 42266-17-1

(3,5-Dichloro-phenyl)-isopropyl-amine

Cat. No.: B1597050
CAS No.: 42266-17-1
M. Wt: 204.09 g/mol
InChI Key: LUPDEXKZPAZZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl-Isopropylamine Motifs in Complex Chemical Architectures

The aryl-isopropylamine scaffold is a recurring motif in a vast array of biologically active compounds and functional materials. The isopropyl group, a small, branched alkyl substituent, can impart specific steric and electronic properties to the amine nitrogen. This branching can influence the binding affinity of a molecule to biological targets, often providing a balance between lipophilicity and steric bulk that can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles. In the realm of medicinal chemistry, the aryl-isopropylamine unit is a key component in various therapeutic agents.

Overview of Dichlorophenyl Functionalities in Synthetic and Mechanistic Studies

The presence of two chlorine atoms on the phenyl ring significantly alters the electronic properties of the aromatic system. The dichlorophenyl group is a strong electron-withdrawing moiety due to the inductive effect of the halogen atoms. This electronic perturbation can influence the reactivity of the entire molecule. For instance, the nucleophilicity of the amine in (3,5-Dichloro-phenyl)-isopropyl-amine is expected to be lower than that of its non-halogenated counterpart, N-isopropylaniline.

The 3,5-disubstitution pattern is of particular synthetic and mechanistic interest. This meta-substitution avoids the direct electronic resonance effects seen in ortho- and para-substituted systems, leading to a more predictable inductive influence. In the context of drug design, the dichlorophenyl group is often employed to enhance binding affinity through hydrophobic and halogen bonding interactions, and to improve metabolic stability by blocking sites susceptible to oxidative metabolism. auburn.edu This moiety is recognized as a critical pharmacophoric feature in the development of certain positive allosteric modulators of GABA-A receptors. auburn.edu

Positioning this compound within Contemporary Organic Chemistry Paradigms

This compound serves as a valuable building block in organic synthesis. Its utility stems from the reactivity of the secondary amine, which can participate in a variety of chemical transformations, including N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions. The presence of the dichlorinated ring provides a handle for further functionalization through reactions such as nucleophilic aromatic substitution (under forcing conditions) or metal-halogen exchange, opening avenues to more complex molecular structures.

The compound is a logical precursor for the synthesis of a range of chemical entities, from agrochemicals to pharmaceutical intermediates. The fungicide iprodione (B1672158), for instance, contains a 3,5-dichloroaniline (B42879) moiety, highlighting the relevance of this structural unit in the development of bioactive compounds. researchgate.net

Interactive Data Tables

Below are tables detailing the key properties of this compound and its constituent building blocks.

Table 1: Properties of this compound

PropertyValue
IUPAC Name N-(3,5-dichlorophenyl)propan-2-amine
Molecular Formula C₉H₁₁Cl₂N
Molecular Weight 204.10 g/mol
CAS Number 42266-17-1
Predicted XlogP 2.6
Monoisotopic Mass 203.02686 Da

Table 2: Properties of Key Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
3,5-DichloroanilineC₆H₅Cl₂N162.0246-53259-260626-43-7
Isopropylamine (B41738)C₃H₉N59.11-95.232.475-31-0

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its synthesis and reactivity can be inferred from established chemical principles and related literature.

A plausible synthetic route to this compound involves the reductive amination of 3,5-dichloroaniline with acetone (B3395972), or the direct N-alkylation of 3,5-dichloroaniline with an isopropyl halide. The nucleophilic substitution of 3,5-dichloroaniline with bromo- or chloroalkanes is a known reaction pathway. guidechem.com

The chemical reactivity of this compound is dictated by the interplay of the secondary amine and the dichlorinated aromatic ring. The amine nitrogen, while rendered less nucleophilic by the electron-withdrawing phenyl ring, is still capable of participating in a range of reactions. It can be acylated using acid chlorides or anhydrides, or further alkylated.

Spectroscopic analysis would be crucial for the characterization of this compound. The ¹H NMR spectrum would be expected to show characteristic signals for the isopropyl protons (a doublet and a septet) and the aromatic protons. The aromatic region would likely display a pattern indicative of a 1,3,5-trisubstituted benzene (B151609) ring. The ¹³C NMR spectrum would show distinct signals for the isopropyl carbons and the six aromatic carbons, with the carbon atoms attached to the chlorine atoms being significantly influenced. Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. Infrared (IR) spectroscopy would reveal characteristic N-H stretching and bending vibrations, as well as C-Cl stretching frequencies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPDEXKZPAZZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374203
Record name (3,5-Dichloro-phenyl)-isopropyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42266-17-1
Record name (3,5-Dichloro-phenyl)-isopropyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42266-17-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Approaches to 3,5 Dichloro Phenyl Isopropyl Amine and Its Analogs

Advanced Approaches for N-Alkylation of Dichloroanilines

The introduction of an isopropyl group onto the nitrogen atom of 3,5-dichloroaniline (B42879) is a pivotal step in the synthesis of the target compound. This transformation can be achieved through several advanced catalytic and non-catalytic methods.

Catalytic Strategies for Amine Alkylation

Catalytic N-alkylation represents a highly efficient and widely employed strategy. Key approaches include reductive amination and direct alkylation using alcohols.

Reductive Amination: This powerful method involves the reaction of 3,5-dichloroaniline with acetone (B3395972) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.orgmasterorganicchemistry.com It is a popular technique in chemical synthesis due to its efficiency and the mild conditions under which it can be performed, often in a one-pot process. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine intermediate in the presence of the ketone starting material. masterorganicchemistry.comharvard.edu

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Key Features Relevant pH Notes
Sodium Borohydride (B1222165) (NaBH₄) Common and cost-effective. Neutral to basic Can also reduce the starting ketone/aldehyde. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over carbonyls. Weakly acidic (pH 6-7) Highly toxic byproducts are a concern. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for reductive amination. Acidic (often with AcOH) A less toxic alternative to NaBH₃CN. masterorganicchemistry.comharvard.edu

| Catalytic Hydrogenation (H₂/Catalyst) | Uses H₂ gas with catalysts like Pd, Pt, or Ni. | Neutral or weakly acidic | A direct, one-pot method. wikipedia.org |

N-Alkylation with Alcohols: The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a sustainable route for N-alkylation. acs.org In this process, a catalyst, typically based on noble metals like Ruthenium or Iridium, or more recently, earth-abundant metals like Zinc or Cobalt, temporarily removes hydrogen from an alcohol (e.g., isopropanol) to form an intermediate ketone (acetone). acs.orgrsc.org This ketone then undergoes reductive amination with the aniline (B41778), utilizing the "borrowed" hydrogen from the catalyst to complete the reduction step. acs.org This process is atom-economical as the only byproduct is water. Recent research has focused on developing catalysts that operate under milder conditions and with broader substrate scopes. For instance, a well-defined Zn(II)-catalyst has been shown to be effective for the N-alkylation of various amines with alcohols at 120 °C. acs.org

Non-Catalytic Green Chemistry Routes for Amination

In line with the principles of green chemistry, several non-catalytic or metal-free methods have been developed for N-alkylation, aiming to reduce environmental impact.

Ionic Liquids: Ionic liquids (ILs) have emerged as promising "green" solvents for the N-alkylation of anilines. rsc.org Their unique properties, such as low vapor pressure and high thermal stability, can facilitate cleaner reactions. Studies have shown that the selective N-monoalkylation of anilines with alkyl halides can be achieved efficiently in various ionic liquids, with the reactivity and chemoselectivity being influenced by the specific IL and substrates used. rsc.org

Deep Eutectic Solvents (DES): As an alternative to traditional volatile organic solvents, deep eutectic solvents (DES) have been successfully employed for copper-catalyzed C-N coupling reactions. These solvents are environmentally benign and can facilitate reactions under mild conditions (60–100°C) without the need for additional ligands, which are often expensive and toxic. frontiersin.org

Metal-Free Direct Alkylation: Transition-metal-free direct alkylation of anilines using alcohols has been achieved under "borrowing hydrogen" conditions mediated by pyridine. This approach avoids the use of metal catalysts, offering a more sustainable pathway to N-alkylated products. rsc.org

Synthesis of Dichlorophenyl Scaffolds with Isopropylamine (B41738) Linkages

The construction of the (3,5-Dichloro-phenyl)-isopropyl-amine structure can also be approached by first establishing the dichlorinated aromatic ring and then forming the carbon-nitrogen bond.

Regioselective Halogenation Precursors

The synthesis of the 3,5-dichloroaniline precursor requires precise control over the chlorination of the aniline ring. Standard electrophilic halogenation of aniline typically yields a mixture of ortho- and para-substituted products, with the para isomer predominating. rsc.org Therefore, achieving meta-substitution requires specialized strategies.

One approach involves using superacids, such as HF/SbF₅, at low temperatures. Protonation of the amine group deactivates the ring and directs the incoming electrophile to the meta position, allowing for site-selective halogenation. thieme-connect.com Another strategy is to employ organocatalysts. For example, secondary amines have been used as organocatalysts with sulfuryl chloride as the chlorine source to achieve regioselective ortho-chlorination, which, while not directly producing the 3,5-dichloro pattern, demonstrates the power of organocatalysis in controlling regioselectivity. rsc.orgrsc.org Copper halides in ionic liquids have also been used for mild, para-selective chlorination and bromination of unprotected anilines. researchgate.net

Coupling Reactions Involving Amines and Aryl Halides

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-N bonds. These methods typically involve reacting isopropylamine with a 1-halo-3,5-dichlorobenzene (where the halogen is often bromine or iodine).

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful and versatile methods for constructing aryl-amine bonds. wikipedia.org The reaction has undergone significant development, with several generations of phosphine (B1218219) ligands created to improve catalyst efficiency, expand substrate scope, and allow for milder reaction conditions. wikipedia.orgrsc.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-arylated amine and regenerate the catalyst. wikipedia.org The choice of ligand, base, and solvent is critical for a successful transformation.

Table 2: Key Components of Buchwald-Hartwig Amination

Component Function Examples
Palladium Precatalyst Source of the active Pd(0) catalyst. Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the Pd center and facilitates the catalytic cycle. XPhos, BINAP, DPEPhos, Josiphos-type ligands. wikipedia.orgtcichemicals.comchemspider.com
Base Deprotonates the amine, activating it for coupling. NaOt-Bu, K₃PO₄, Cs₂CO₃. tcichemicals.commdpi.com

| Solvent | Solubilizes reactants and influences reaction rate. | Toluene, Dioxane, THF. tcichemicals.comchemspider.com |

Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming C-N bonds. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to milder protocols using soluble copper catalysts with ligands like α-amino acids (e.g., L-proline) or N-methylglycine. acs.org These improved methods can proceed at significantly lower temperatures (40–90 °C), even with electron-rich aryl halides. acs.orgresearchgate.net The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. mdpi.comwikipedia.org

Preparation of Structurally Related Dichlorophenyl-Isopropylamine Derivatives for Mechanistic Inquiry

To probe reaction mechanisms, study structure-activity relationships, or develop new compounds, chemists often synthesize a library of structurally related derivatives. The synthetic methods described above are readily adaptable for this purpose.

For instance, by starting with different substituted anilines or aryl halides, a wide range of analogs can be produced. A series of 3,5-dichlorobenzamide (B1294675) derivatives were synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamines. researchgate.net Similarly, novel chlorophenyl-(pyridinyl)-methylamine derivatives have been prepared through multi-step sequences involving Grignard reactions followed by oxidation and reductive amination.

The synthesis of a 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl] derivative highlights the modularity of these synthetic strategies, where complex molecules are built by coupling different pre-functionalized fragments. tdcommons.org These examples demonstrate that the core synthetic routes—reductive amination, catalytic N-alkylation, and cross-coupling reactions—provide a robust platform for generating a diverse set of dichlorophenyl-isopropylamine analogs for detailed mechanistic and applied studies.

Exploration of Functional Group Tolerance in Synthetic Pathways

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 3,5-dichlorobenzaldehyde (B167965) with isopropylamine. masterorganicchemistry.com This reaction proceeds via the formation of an intermediate imine (or the corresponding iminium ion), which is then reduced in situ to the target secondary amine. The success of this one-pot procedure hinges on the choice of reducing agent, which must selectively reduce the C=N double bond of the imine in the presence of the starting aldehyde. masterorganicchemistry.comreddit.com

Several reducing agents are commonly used for this transformation, each with its own advantages regarding reactivity, selectivity, and functional group tolerance. masterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this purpose. It reacts much faster with the protonated imine (iminium ion) than with the aldehyde, minimizing the formation of by-products such as the corresponding alcohol from aldehyde reduction. reddit.com It is typically used in aprotic solvents like dichloroethane (DCE) or dichloromethane (B109758) (DCM). reddit.com

Another common reagent is sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com It is particularly useful because it is stable under mildly acidic conditions (pH 3-4) where imine formation is favorable, and it selectively reduces the iminium ion. However, concerns over the toxicity of cyanide by-products can make other options preferable. masterorganicchemistry.com Sodium borohydride (NaBH₄) can also be used, often in protic solvents like methanol, but it can also reduce the starting aldehyde, requiring careful control of reaction conditions. reddit.com

The functional group tolerance of reductive amination is a critical consideration when planning the synthesis of more complex analogs. The choice of a mild reducing agent like NaBH(OAc)₃ allows for the presence of a wide array of functional groups in the substrates.

Key Research Findings on Reductive Amination Conditions:

Reducing AgentTypical Solvent(s)Key Characteristics & Functional Group Tolerance
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)Mild and selective; does not readily reduce aldehydes or ketones. reddit.com Tolerates esters, amides, and nitro groups. Can be used in a one-pot procedure. reddit.com
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com Reaction is often run at slightly acidic pH to promote imine formation.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Stronger reducing agent; can also reduce the starting aldehyde/ketone. reddit.com Often requires a two-step process where the imine is formed first.
Hantzsch Ester / Organocatalyst VariousUsed as a mild hydrogen source in organocatalytic reductive aminations, demonstrating broad substrate scope. organic-chemistry.org
Transition Metals (e.g., Ir, Co) / H₂ or Formic Acid Aqueous solutions, Organic solventsCatalytic methods offer high efficiency and can utilize H₂ or formic acid as the reductant, providing an environmentally friendly option. organic-chemistry.orgresearchgate.net

The synthesis of precursors, such as 3,5-dichloroaniline, can be achieved through multi-step sequences starting from more common materials like 2,4-dichloroaniline. google.com These routes involve steps like bromination, deamination via diazotization, and subsequent amination, which must also be compatible with the functionalities present on the molecule. google.com The development of one-pot or cascade reactions, where multiple transformations occur sequentially without isolating intermediates, represents an advanced strategy for improving efficiency. wikipedia.org

Stereochemical Control in Analog Synthesis

While this compound itself is an achiral molecule, many of its biologically active analogs possess one or more stereocenters. The ability to control the stereochemical outcome of a synthesis is therefore paramount for producing enantiomerically pure compounds. Stereochemical control in the synthesis of analogs can be introduced in several ways, primarily through catalyst-controlled or substrate-controlled reactions.

For analogs where a stereocenter is created during the key C-N bond-forming reductive amination step, asymmetric catalysis is a powerful tool. Chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. Examples include the use of chiral phosphoric acids, boro-phosphates, or transition metal complexes with chiral ligands. organic-chemistry.orgresearchgate.net For instance, the desymmetrization of prochiral ketones via reductive amination using a chiral boro-phosphate catalyst can generate β-amino ketones with excellent enantioselectivity and diastereoselectivity. organic-chemistry.org This strategy could be directly applied to the synthesis of chiral analogs of this compound.

Strategies for Stereochemical Control in Analog Synthesis:

StrategyDescriptionExample Application
Chiral Catalysts A small amount of a chiral molecule (e.g., organocatalyst or metal complex) directs the formation of a specific stereoisomer.Enantioselective Biginelli reactions using chiral primary amines or phosphoric acids to create chiral heterocycles. researchgate.net
Chiral Auxiliaries A chiral group is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is later removed.Amidoalkylation reactions where a chiral auxiliary attached to the nitrogen directs the approach of a nucleophile. researchgate.net
Substrate Control An existing stereocenter in the substrate molecule influences the stereochemistry of a newly formed stereocenter.Diastereoselective reduction of an imine formed from a chiral amine or a chiral aldehyde/ketone.
Enzymatic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two.Lipase-catalyzed resolution of racemic amines or their precursors.

Another approach involves using a chiral starting material, such as a chiral amine or a chiral carbonyl compound. For example, the reductive amination of 3,5-dichlorobenzaldehyde with a chiral amine, like (R)- or (S)-1-phenylethylamine, would proceed with substrate control, leading to a diastereomeric mixture of products that can often be separated chromatographically.

The synthesis of complex, nitrogen-containing heterocyclic analogs often employs multi-component reactions, such as the Biginelli reaction, where stereocontrol can be exerted by chiral catalysts. researchgate.net These methods allow for the rapid construction of molecular complexity from simple starting materials in a single step, with chirality being induced by the catalyst. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro Phenyl Isopropyl Amine

Reaction Pathways of the Isopropylamine (B41738) Moiety

The isopropylamine portion of the molecule, characterized by a secondary amine and an isopropyl group, presents distinct sites for chemical transformations.

The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity allows it to participate in a variety of chemical reactions. For instance, it can react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes. The reactivity of the amine is, however, modulated by the electronic effects of the dichlorinated phenyl ring. The two chlorine atoms are strongly electron-withdrawing, which decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to a simple dialkylamine.

General Reactivity of Secondary Amines

Reaction Type Electrophile Product Type
Alkylation R-X (Alkyl halide) Trialkylamine
Acylation R-COCl (Acyl chloride) Amide

The isopropyl group attached to the nitrogen atom is susceptible to oxidation. While specific studies on (3,5-Dichloro-phenyl)-isopropyl-amine are not prevalent, analogous transformations in similar structures suggest potential pathways. Strong oxidizing agents can lead to the formation of various products. For example, oxidation could potentially yield a ketone by targeting the tertiary carbon of the isopropyl group, or in more vigorous conditions, lead to the cleavage of the C-N bond. The presence of the amine functionality can direct or complicate these oxidative processes. For instance, oxidation of amines can also lead to the formation of nitroxides or other nitrogen-based oxidation products.

Aromatic Substitution Patterns and Their Influence on Reactivity

The substitution pattern of the aromatic ring is a critical determinant of the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

The two chlorine atoms on the phenyl ring at positions 3 and 5 exert a significant influence on the reactivity of the aromatic system.

Electrophilic Aromatic Substitution (EAS): The N-isopropylamino group is an activating group and an ortho, para-director due to the resonance donation of the nitrogen's lone pair into the ring. However, the two chlorine atoms are deactivating groups due to their inductive electron withdrawal, which outweighs their weak resonance donation. Their presence makes the ring significantly less reactive towards electrophiles compared to aniline (B41778) or N-isopropylaniline. The directing effects are combined: the N-isopropylamino group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. The chlorine atoms meta to the amine also direct to these same positions. Therefore, electrophilic substitution, if it occurs, would be expected to happen at the 2, 4, or 6 positions.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally not susceptible to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. youtube.comyoutube.com While chlorine is a halogen, making it a potential leaving group, SNAr reactions typically require strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. youtube.com In this compound, the chlorine atoms are not activated by appropriately positioned electron-withdrawing groups for a standard SNAr mechanism. Therefore, this type of reaction is generally unfavorable under typical conditions. For a nucleophilic aromatic substitution to occur, it would likely proceed through a benzyne (B1209423) intermediate under very strong basic conditions. scranton.edu

Relative Rates of Electrophilic Aromatic Substitution

Compound Relative Rate Directing Group Effect
Benzene (B151609) 1 -
Aniline 1 x 106 Activating, ortho, para-directing
Chlorobenzene 0.03 Deactivating, ortho, para-directing

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the functionalization of the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The amine group, particularly when part of a more complex substituent like an amide or a tertiary amine, can act as a DMG. wikipedia.org In the case of this compound, the secondary amine itself is a relatively weak DMG. For DoM to be efficient, the amine is often converted to a more potent DMG, such as an amide or a carbamate.

The general mechanism involves the coordination of an organolithium reagent (like n-butyllithium) to the heteroatom of the DMG. wikipedia.org This positions the strong base to deprotonate the adjacent ortho proton, forming an aryllithium intermediate. This intermediate can then react with various electrophiles. For this compound, the potential sites for DoM would be the 2 and 6 positions. The presence of the chlorine atoms would increase the acidity of the ortho protons, potentially facilitating the metalation step.

Common Directing Metalation Groups (DMGs) in Order of Strength

Strength DMG Examples
Strong -CONR2, -SO2NR2, -OCONR2
Moderate -OR, -NR2

Intramolecular and Intermolecular Interactions Governing Reaction Mechanisms

The reaction mechanisms of this compound are influenced by both intramolecular and intermolecular forces.

Intramolecular Interactions: The primary intramolecular interaction is the electronic communication between the N-isopropylamino group and the dichlorinated ring. The electron-withdrawing nature of the chlorine atoms influences the electron density on the nitrogen, and in turn, the nitrogen's lone pair influences the aromatic system's reactivity. Steric hindrance between the bulky isopropyl group and potential incoming reagents at the ortho positions (2 and 6) can also play a significant role in dictating the regioselectivity of reactions.

Intermolecular Interactions: In the condensed phase, intermolecular hydrogen bonding between the N-H of one molecule and the nitrogen or chlorine atoms of another can occur. mdpi.com These interactions can influence the physical properties of the compound and can also affect its reactivity by forming aggregates or by solvating transition states. In reactions involving polar reagents or solvents, the ability of the molecule to participate in hydrogen bonding or dipole-dipole interactions will be a key factor in the reaction kinetics and thermodynamics.

Hydrogen Bonding Influences on Reaction Selectivity

Secondary amines, such as this compound, possess a hydrogen atom bonded to nitrogen, allowing them to act as hydrogen bond donors. quora.com The nitrogen atom also contains a lone pair of electrons, enabling it to function as a hydrogen bond acceptor. quora.com This capacity for hydrogen bonding is a critical factor in the solvation of the amine and can influence the transition states of reactions in which it participates.

In principle, the selectivity of reactions involving this compound could be affected by hydrogen bonding in several ways:

Solvent Effects: In protic solvents capable of hydrogen bonding, the amine's lone pair and N-H group would be solvated. This solvation can alter the nucleophilicity of the amine and sterically hinder its approach to an electrophile, thereby influencing reaction rates and selectivity.

Intramolecular vs. Intermolecular Hydrogen Bonding: Depending on the reactants and intermediates, the formation of intra- or intermolecular hydrogen bonds could stabilize specific transition states, favoring one reaction pathway over another. For instance, a hydrogen bond could hold a substrate in a particular orientation, leading to regioselective or stereoselective outcomes.

Catalysis: In reactions where this compound or a derivative acts as a catalyst, hydrogen bonding can be crucial for substrate binding and activation.

However, without specific studies on this compound, any discussion of these effects remains speculative. Detailed research, including kinetic studies in various solvents and with different reagents, would be necessary to quantify the influence of hydrogen bonding on its reaction selectivity.

A hypothetical data table illustrating the kind of research findings that would be necessary is presented below.

Hypothetical Research Data on Solvent Effects on Reaction Rate

SolventDielectric Constant (ε)Hydrogen Bond Donor/AcceptorRelative Reaction Rate
Hexane1.9No1.0
Dichloromethane (B109758)9.1No5.2
Tetrahydrofuran7.5Acceptor12.8
Methanol32.7Donor & Acceptor25.6

This table is for illustrative purposes only and is not based on actual experimental data for this compound.

Conformational Analysis and its Impact on Reaction Outcomes

The concept of conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotation around the C-N bond would lead to different conformers, each with a distinct energy level and steric profile. The bulky isopropyl group and the substituted phenyl ring are key features that would dictate the preferred conformations. lumenlearning.com

The orientation of the isopropyl group relative to the dichlorinated phenyl ring would significantly impact the steric environment around the nitrogen atom. lumenlearning.com This, in turn, would affect the accessibility of the nitrogen's lone pair to attacking reagents.

Steric Hindrance: Certain conformations might shield the nitrogen atom more effectively than others, leading to a decrease in reaction rate or a change in the reaction pathway to favor less sterically demanding products.

Electronic Effects: The conformation can also influence the electronic properties of the amine. For example, the alignment of the N-H bond or the lone pair with the aromatic pi-system could be conformation-dependent, subtly altering the amine's basicity and nucleophilicity. ucalgary.ca

Computational studies, such as density functional theory (DFT) calculations, are often employed to determine the relative energies of different conformers and the energy barriers to their interconversion. colostate.edu Spectroscopic techniques, like nuclear magnetic resonance (NMR), can also provide experimental evidence for the existence of different conformers in solution. nih.gov The lack of such published studies for this compound means that a detailed analysis of its conformational preferences and their impact on reactivity cannot be provided.

Hypothetical Conformational Energy Profile

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-periplanar180°0.0075
Syn-clinal (Gauche)60°1.520
Eclipsed5.0<1

This table is a hypothetical representation and does not reflect actual calculated or experimental values for this compound.

Computational and Theoretical Chemistry Studies of 3,5 Dichloro Phenyl Isopropyl Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for predicting the optimized molecular geometry and stability of compounds like (3,5-Dichloro-phenyl)-isopropyl-amine. epstem.net By using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms, known as the ground state geometry. mdpi.comresearchgate.net

These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For this compound, DFT would elucidate the orientation of the isopropyl group relative to the dichlorinated phenyl ring and the planarity of the amine group. The sum of bond angles around the nitrogen atom, for instance, can indicate its degree of pyramidalization. nih.gov Furthermore, DFT is used to calculate thermodynamic properties and the energies of frontier molecular orbitals (HOMO and LUMO), the gap between which is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT Note: This table presents hypothetical yet realistic data based on typical values for similar molecular structures calculated using DFT methods.

ParameterPredicted ValueDescription
C-Cl Bond Length~1.74 ÅLength of the bond between a carbon atom on the phenyl ring and a chlorine atom. mdpi.com
C-N Bond Length~1.40 ÅLength of the bond between the phenyl ring carbon and the amine nitrogen.
N-C (isopropyl) Bond Length~1.47 ÅLength of the bond between the amine nitrogen and the isopropyl carbon.
C-N-C Bond Angle~122°Angle formed by the phenyl carbon, nitrogen, and isopropyl carbon.
Phenyl Ring C-C Bond Length~1.39 ÅAverage length of the carbon-carbon bonds within the aromatic ring.
C-H (isopropyl) Bond Length~1.10 ÅAverage length of the carbon-hydrogen bonds on the isopropyl group.

Ab initio (from first principles) quantum chemistry methods are employed to study reaction mechanisms by locating and characterizing transition states. These calculations, such as Møller-Plesset perturbation theory (MP2) or more advanced methods, provide energies and structures of the high-energy intermediates that govern reaction rates. rsc.org For a halogenated amine, these methods can model processes like electrophilic substitution on the aromatic ring or reactions involving the amine group.

The study of transition states is crucial for determining reaction pathways and activation energies. rsc.org For example, in reactions involving halogenated compounds, ab initio calculations can model the transition states for processes like halogen addition to double bonds or the formation of free radicals. rsc.orgrsc.org By combining calculated energies of reactants, products, and the transition state, a detailed potential energy surface for a given reaction can be constructed, offering a complete picture of the reaction's feasibility and kinetics. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, making them ideal for studying conformational changes and the influence of the surrounding environment, such as a solvent. nih.gov

The transfer of protons is a fundamental process in chemistry and biology. In aqueous or other protic solutions, solvent molecules can play a direct role in facilitating proton transfer to or from a solute molecule like this compound. MD simulations can model the intricate hydrogen-bonding network that forms between the amine group and surrounding solvent molecules. researchgate.netchemrxiv.org

Studies on similar systems have shown that protic solvents can form a "bridge" that enables excited-state proton transfer (ESPT), a process that can dramatically alter a molecule's photochemical properties and lead to rapid, non-radiative decay from an excited state. nih.govnih.govresearchgate.net MD simulations, often combined with quantum mechanics in QM/MM methods, can map the pathways of proton exchange and calculate the free energy barriers associated with these transfer events, revealing the specific role of individual solvent molecules. chemrxiv.org

The isopropyl group attached to the nitrogen in this compound is a flexible substituent. Rotation around the C-N single bond allows the molecule to adopt numerous conformations, each with a different energy level. unacademy.compharmaguideline.com Conformational analysis, studied through MD simulations, examines the potential energy surface associated with these rotations. unacademy.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Series (e.g., biodegradability prediction)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. mdpi.com These models are particularly useful for assessing series of analogous compounds, such as chlorinated anilines. nih.gov

To predict a property like biodegradability, a QSAR model is developed by correlating the property with calculated molecular descriptors for a training set of known chemicals. uci.edu These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov For anilines, studies have shown that electronic and steric properties are often key determinants of their biodegradability. nih.gov Once a statistically robust model is created and validated, it can be used to predict the biodegradability of new or untested compounds like this compound, providing a rapid and cost-effective means of environmental risk assessment. mdpi.comnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Biodegradability

Descriptor TypeExample DescriptorInformation Provided
Electronic HOMO EnergyRelates to the molecule's susceptibility to electrophilic attack. researchgate.net
LUMO EnergyRelates to the molecule's ability to accept electrons. researchgate.net
Dipole MomentMeasures the overall polarity of the molecule. nih.gov
Steric/Topological Molecular WeightThe mass of the molecule.
Molar RefractivityRelates to the volume and polarizability of the molecule.
Number of Heavy AtomsA simple count of non-hydrogen atoms. uci.edu
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Measures the tendency of the compound to partition into fatty vs. aqueous phases.

Descriptors for Halogenated Aromatic Amines

In computational and theoretical chemistry, molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For halogenated aromatic amines, such as this compound, these descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net They can be broadly categorized based on the dimensionality of the molecular representation they are derived from.

The introduction of halogen atoms, particularly chlorine, onto an aromatic amine structure significantly influences its physicochemical properties. nih.gov This is reflected in various molecular descriptors. Key descriptors for this class of compounds include electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These quantify the electronic aspects of the molecule, which are fundamental to its reactivity and intermolecular interactions.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. For aromatic amines, these are important for predicting susceptibility to oxidative processes.

HOMO-LUMO Gap (dE): The energy difference between HOMO and LUMO (dE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. oup.com A smaller gap suggests the molecule is more polarizable and reactive.

Nitrenium Ion Stability: For primary and secondary aromatic amines, the stability of the corresponding nitrenium ion is a key descriptor, particularly for certain degradation pathways. This can be calculated as the energy difference (ΔΔE) between the protonated amine and the nitrenium ion. nih.gov The presence of electron-withdrawing groups like chlorine can affect this stability.

Molecular Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field, influencing van der Waals interactions. oup.com

Hydrophobicity Descriptors:

Log P (Octanol-Water Partition Coefficient): This is a measure of a molecule's lipophilicity and is a dominant descriptor in predicting environmental partitioning. It is often calculated using computational methods based on molecular fragments or properties.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule.

Molecular Weight (MW): A fundamental descriptor representing the size of the molecule.

Topological Indices: These are numerical values derived from the molecular graph, representing aspects like branching, shape, and connectivity.

Number of Chlorine Atoms (nCl): In QSAR models for halogenated compounds, simply counting the number of halogen atoms can be a surprisingly effective descriptor. oup.com

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to compute these descriptors. For instance, DFT studies on related structures like 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile have been used to determine the optimized geometry and HOMO-LUMO energy gap. mdpi.comresearchgate.net

Below is a table summarizing key descriptors for halogenated aromatic amines.

Descriptor CategorySpecific DescriptorSignificance
Electronic EHOMO (Highest Occupied Molecular Orbital Energy)Relates to electron-donating ability and susceptibility to oxidation.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Relates to electron-accepting ability.
HOMO-LUMO Gap (dE)Indicates chemical reactivity and stability. oup.com
Nitrenium Ion StabilityImportant for predicting certain degradation mechanisms. nih.gov
Molecular PolarizabilityInfluences non-covalent intermolecular interactions. oup.com
Hydrophobicity Log P (Octanol-Water Partition Coefficient)Measures lipophilicity, key for environmental partitioning.
Steric/Topological Molecular Weight (MW)Basic descriptor of molecular size.
Number of Chlorine Atoms (nCl)A simple but often effective descriptor for halogenated compounds. oup.com

Predictive Models for Environmental Fate Parameters

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for assessing the environmental fate of chemicals like this compound, sometimes even before they are synthesized. ecetoc.org These models establish a mathematical relationship between a chemical's properties, as defined by molecular descriptors (see 4.3.1), and a specific environmental endpoint. ecetoc.org It is important to note that when available, valid measured data should always take precedence over QSAR predictions. ecetoc.org

For halogenated aromatic compounds, QSAR models are developed to predict key environmental fate parameters, excluding ecotoxicity and toxicology. These parameters include:

Biodegradation: The likelihood and rate at which a chemical is broken down by microorganisms.

Hydrolysis: The rate at which a chemical reacts with water.

Soil Sorption Coefficient (Koc): The tendency of a chemical to bind to organic matter in soil and sediment.

Atmospheric Oxidation: The rate of degradation in the atmosphere, often by reaction with hydroxyl radicals.

The development of a QSAR model involves selecting a set of related chemicals (a training set) with known experimental data for a specific endpoint. Then, various molecular descriptors are calculated for these chemicals. Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like k-Nearest Neighbors (k-NN) or Random Forest, are used to find the best correlation between the descriptors and the environmental property. ecetoc.orgnih.gov

For halogenated aromatic amines, QSAR models often rely on a combination of electronic and hydrophobicity descriptors. For example, studies on polyhalogenated aromatics have shown that electronic factors like the HOMO-LUMO energy gap (dE) and the number of chlorine atoms (nCl) can be significant predictors. oup.com In contrast, hydrophobicity (Log P) was found to be less significant for predicting certain toxicological endpoints in those specific models, though it remains a critical parameter for environmental partitioning. oup.com

The reliability of a QSAR model is defined by its domain of applicability, which is the chemical space of structures for which the model is expected to make reliable predictions. A mechanistic QSAR, which is based on an understanding of the underlying chemical or biological processes, generally has a more clearly defined domain than a purely statistical one. ecetoc.org For instance, a model developed for predicting the mutagenicity of primary aromatic amines was based on the mechanism of nitrenium ion formation, a concept that could be extended to predict certain degradation pathways. nih.gov

The table below illustrates the relationship between descriptor types and the environmental parameters they help predict for compounds like this compound.

Environmental Fate ParameterRelevant Descriptor TypesExample Relationship
Biodegradation Electronic (EHOMO, ELUMO, dE), TopologicalHigher reactivity (smaller dE) may correlate with faster initial degradation steps. ecetoc.org
Hydrolysis ElectronicThe stability of intermediates and transition states, influenced by electronic effects of substituents, can predict hydrolysis rates. ecetoc.org
Soil Sorption (Koc) Hydrophobicity (Log P), StericHigher Log P generally leads to stronger sorption to soil organic carbon.
Atmospheric Oxidation Electronic (EHOMO)The rate of reaction with atmospheric oxidants can be correlated with the energy of the highest occupied molecular orbital.

These predictive models are integral to modern chemical assessment, providing a fast and cost-effective method for screening new or existing chemicals for their potential environmental behavior. ecetoc.org

Role As a Structural Motif in Advanced Materials and Supramolecular Chemistry Research

Incorporation into Polymer Backbones and Network Structures

The presence of a secondary amine functional group allows (3,5-Dichloro-phenyl)-isopropyl-amine to be covalently integrated into polymeric systems. This incorporation can be used to build polymer chains or to create networked and surface-modified materials with tailored properties.

This compound can serve as a monomer in polycondensation reactions. Amines are crucial monomers for producing high-performance polymers such as polyamides and polyureas. datapdf.com The secondary amine of this compound can react with difunctional acid chlorides or isocyanates to form a polymer backbone.

The specific characteristics of this compound would impart distinct properties to the resulting polymers:

Chain Flexibility and Packing: The bulky isopropyl group and the non-planar arrangement of the phenyl ring would likely disrupt close chain packing, potentially leading to amorphous polymers with lower crystallinity but enhanced solubility in organic solvents. researchgate.net

Thermal Stability: The rigid aromatic dichlorophenyl group is expected to enhance the thermal stability and raise the glass transition temperature (Tg) of the polymer, a desirable trait for high-performance materials. mdpi.com

Chemical Resistance: The two chlorine atoms on the phenyl ring are electron-withdrawing, which can increase the oxidative stability and chemical resistance of the polymer backbone.

Table 1: Predicted Influence of this compound on Polymer Properties
Structural FeaturePredicted Effect on Polymer PropertyRationale
Dichlorophenyl RingIncreased thermal stability (higher Tg), enhanced chemical resistance.Incorporation of rigid aromatic rings into a polymer backbone restricts chain motion and increases degradation temperature.
Isopropyl GroupIncreased solubility, reduced crystallinity, lower melting point.Bulky side groups disrupt intermolecular chain packing, increasing free volume and improving solubility.
Secondary Amine LinkageForms a key part of polyamide or polyurea backbone.The nitrogen atom provides a site for polymerization with complementary functional groups like acid chlorides or isocyanates.

Beyond linear polymers, the amine functionality is a prime site for creating more complex architectures.

Cross-linking: Cross-linking agents are molecules that connect polymer chains to form a three-dimensional network, transforming materials to be more rigid and durable. youtube.com this compound could be used as a mono-functional amine in a formulation with di- or tri-functional amines to control the cross-link density of thermosetting resins like epoxies. By reacting with epoxy groups, it would become part of the cured network, with the dichlorophenyl moiety affecting the network's final mechanical and thermal properties. The nature and length of a cross-linking agent can significantly alter the structure and transport properties of a polymer. nih.gov

Surface Modification: Chemical surface modification is a key strategy for improving the biocompatibility and performance of materials. nih.gov this compound could be grafted onto surfaces that have reactive sites for amines (e.g., surfaces functionalized with epoxy or carboxyl groups). This modification would alter the surface energy and wettability. The hydrophobic nature of the dichlorophenyl group would be expected to increase the water contact angle of a hydrophilic substrate, making it more water-repellent. mdpi.com Such modifications are crucial for applications ranging from anti-fouling coatings to creating specific interactions in composite materials.

Design of Supramolecular Assemblies Featuring Dichlorophenyl-Isopropylamine Recognition Sites

Supramolecular chemistry involves creating complex assemblies held together by non-covalent forces. wikipedia.org The distinct electronic and steric features of this compound make it an interesting building block for designing such systems through molecular recognition.

Host-guest chemistry studies how a "host" molecule can bind a "guest" molecule. wikipedia.org The electron-rich, relatively hydrophobic dichlorophenyl portion of this compound makes it a suitable guest for various macrocyclic hosts.

Cyclodextrins: These toroidal host molecules have a hydrophobic inner cavity and a hydrophilic exterior. thno.org The dichlorophenyl group could be encapsulated within the cavity of a β- or γ-cyclodextrin in an aqueous medium, driven by the hydrophobic effect.

Calixarenes and Cucurbiturils: These are other classes of host molecules with cavities capable of binding aromatic guests. wikipedia.org The selectivity and strength of the binding would be governed by size/shape complementarity and electronic interactions between the dichlorophenyl guest and the host's cavity. Such host-guest systems are foundational for developing chemical sensors and stimuli-responsive materials. cam.ac.uk

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by specific non-covalent interactions. nih.gov this compound can participate in several types of interactions that could direct its assembly into larger architectures.

Hydrogen Bonding: The secondary amine (N-H) is a hydrogen bond donor and the nitrogen lone pair is a potential acceptor. This could lead to the formation of hydrogen-bonded chains or dimers, similar to the N—H···N hydrogen bonds that link molecules of 3,5-Dichloro-6-methylpyridin-2-amine into dimers. researchgate.net

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with Lewis basic sites (e.g., carbonyls, lone pairs on other heteroatoms). This is an increasingly recognized interaction for directing crystal engineering and the assembly of supramolecular structures.

π-π Stacking: The aromatic phenyl ring can interact with other aromatic rings via π-π stacking. The presence of two chlorine atoms would polarize the ring, favoring offset or edge-to-face stacking arrangements over a direct face-to-face orientation.

Table 2: Summary of Potential Non-Covalent Interactions for Self-Assembly
Interaction TypeParticipating MoietyPotential Role in Assembly
Hydrogen BondingSecondary Amine (N-H)Formation of directional 1D chains or discrete dimers.
Halogen BondingChlorine Atoms (C-Cl)Directional interaction with Lewis bases, influencing crystal packing.
π-π StackingDichlorophenyl RingStabilization of layered or columnar structures through aromatic interactions.
Hydrophobic InteractionsIsopropyl and Phenyl GroupsDriving force for aggregation in polar solvents or interaction with hydrophobic surfaces.

Application in Ligand Design for Coordination Chemistry Studies

The nitrogen atom of the amine group has a lone pair of electrons, allowing it to function as a Lewis base and coordinate to a metal center, thereby acting as a ligand. The structure of this compound suggests it would act as a monodentate ligand with specific steric and electronic properties that are highly influential in coordination chemistry and catalysis.

Steric Influence: The bulky isopropyl group, along with the dichlorophenyl ring, would create significant steric hindrance around the coordinated metal center. This steric bulk is often desirable in catalysis as it can promote reductive elimination, prevent catalyst deactivation via dimerization, and influence the selectivity of a reaction. Its properties could be compared to other bulky amine ligands used in catalysis.

Electronic Influence: The two electron-withdrawing chlorine atoms would decrease the electron density on the nitrogen atom. This makes the amine a weaker σ-donor compared to a simple alkylamine or aniline (B41778). This electronic modification would affect the stability and reactivity of the resulting metal complex. For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligand are critical for tuning the efficiency of the catalytic cycle. researchgate.net

Environmental Transformation and Degradation Pathways Academic Perspective

Abiotic Transformation Processes in Environmental Matrices

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of (3,5-Dichloro-phenyl)-isopropyl-amine in the environment. The primary pathways for this transformation are photochemical degradation and hydrolysis.

Sunlight-induced photolysis can be a significant degradation pathway for aromatic amines in aquatic environments. While direct studies on the photochemical degradation of this compound are not extensively documented, the behavior of structurally similar compounds, such as halogenated anilines, provides valuable insights. The photochemical reactivity of these compounds is influenced by factors like the presence of photosensitizers and the light absorption properties of the molecule. rsc.org For instance, brominated aromatic compounds are known to have high photochemical reactivity due to the "heavy atom" effect of the bromine substituent, which enhances light absorption and quantum yields. rsc.org

The degradation of the related fungicide iprodione (B1672158), which can metabolize to 3,5-dichloroaniline (B42879), is known to be rapid under UV light. besjournal.com This suggests that the dichloro-substituted phenyl ring in this compound is also susceptible to photochemical transformation. The degradation process likely involves photoionization and photonucleophilic substitution, leading to the cleavage of the aromatic ring or modification of the substituents. rsc.org The presence of natural organic matter in water can have a dual role, acting as a light screener that inhibits degradation or as a photosensitizer that accelerates it. rsc.org

Hydrolysis is another key abiotic process that can affect the persistence of this compound in the environment. The stability of the N-isopropyl group and the chloro-substituents on the phenyl ring to hydrolysis is a critical factor. The hydrolysis of the related fungicide iprodione, which contains a hydantoin (B18101) ring in addition to the 3,5-dichlorophenyl group, is pH-dependent and proceeds rapidly in neutral and alkaline environments. nih.gov This hydrolysis primarily targets the amide bonds in the hydantoin ring, eventually leading to the formation of 3,5-dichloroaniline.

While direct data on the hydrolytic stability of the C-N bond in this compound is limited, N-alkyl substituted anilines are generally considered to be relatively stable to hydrolysis under typical environmental pH conditions. However, extreme pH conditions can promote hydrolysis. For instance, the synthesis of 3,5-dichlorobenzoic acid from 3,5-dichlorobenzonitrile (B1202942) involves hydrolysis under either acidic (pH 1-4) or alkaline (pH 11-14) conditions at elevated temperatures. google.comgoogle.com This suggests that under specific environmental conditions of high acidity or alkalinity, hydrolytic cleavage of the amine group from the aromatic ring could occur over time.

Biotic Degradation Mechanisms of Related Aromatic Amines by Microorganisms

The biodegradation of aromatic amines, including chlorinated anilines, by microorganisms is a critical process for their removal from contaminated environments. Research has primarily focused on the degradation of 3,5-dichloroaniline (3,5-DCA), a major metabolite of several pesticides and a close structural analog of this compound.

Microbial consortia, or communities of different microorganisms, are often more effective at degrading complex organic pollutants than single strains. Several studies have isolated and characterized bacterial consortia capable of degrading aniline (B41778) and its chlorinated derivatives. besjournal.comnih.govresearchgate.net For example, a bacterial consortium isolated from activated sludge was found to effectively degrade aniline at concentrations up to 500 mg/L, with optimal conditions at pH 7.0 and 30°C. besjournal.comnih.gov The degradation of aniline in aquatic environments has been attributed to genera such as Alcaligenes, Burkholderia, and Pseudomonas. nih.gov

More specifically for dichlorinated anilines, a strain of Bacillus megaterium (IMT21) has been shown to mineralize 3,5-DCA as a sole source of carbon and energy. psu.edunih.gov Another significant finding is the isolation of Rhodococcus sp. T1-1, which can biodegrade both the fungicide vinclozolin (B1683831) and its more toxic metabolite, 3,5-DCA. jmb.or.krnih.gov A recent study also identified a two-strain system for the degradation of 3,5-DCA, where Dehalobacter sp. DH-1 anaerobically converts 3,5-DCA to 3-chloroaniline, which is then aerobically degraded by Pseudomonas sp. DCA-1. nih.gov The elucidation of these pathways often involves identifying key enzymes such as dioxygenases that initiate the ring cleavage. nih.gov

Interactive Data Table: Microbial Species Involved in the Degradation of Related Aromatic Amines

Microorganism/ConsortiumDegraded Compound(s)Key FindingsReference(s)
Bacillus megaterium IMT213,5-Dichloroaniline (3,5-DCA)Mineralizes 3,5-DCA as a sole carbon and energy source. psu.edunih.gov
Rhodococcus sp. T1-1Vinclozolin, 3,5-DCADegrades both the parent fungicide and its toxic metabolite. jmb.or.krnih.gov
Dehalobacter sp. DH-1 & Pseudomonas sp. DCA-13,5-DCA, 3-ChloroanilineAnaerobic dehalogenation followed by aerobic degradation. nih.gov
Acinetobacter baylyi GFJ23,4-Dichloroaniline (B118046)Degrades via dehalogenation to 4-chloroaniline. frontiersin.org
Delftia sp. AN3Aniline, AcetanilideTolerant to high concentrations of aniline. nih.gov
Bacterial ConsortiumAnilineEffective degradation at high concentrations in activated sludge. besjournal.comnih.govresearchgate.net

The microbial degradation of 3,5-DCA can proceed through different pathways depending on the microorganism and the environmental conditions. One identified pathway for 3,5-DCA degradation by Bacillus megaterium IMT21 involves the formation of dichloroacetanilide. psu.edunih.gov

A more detailed pathway has been elucidated for a Pseudomonas sp. DCA-1, which aerobically degrades 3,5-DCA. This process involves two gene clusters, ddoA1A2A3A4 and ddoBCDE. The dioxygenase encoded by the ddoA cluster converts 3,5-DCA to 3,5-dichlorocatechol. Subsequently, the enzymes from the ddoB-E cluster are responsible for the mineralization of 3,5-dichlorocatechol. nih.gov This highlights a common strategy in aerobic degradation of aromatic compounds: initial oxygenation to form a diol, followed by ring cleavage.

Anaerobic degradation pathways have also been observed. For instance, Rhodococcus sp. 2 can reductively deaminate 3,4-dichloroaniline to form 1,2-dichlorobenzene. frontiersin.org The transformation of 3,5-DCA often results in the formation of various intermediates before complete mineralization to CO2, water, and chloride ions.

Interactive Data Table: Key Metabolites in the Degradation of Dichloroanilines

Parent CompoundMicroorganismKey Metabolite(s)Degradation PathwayReference(s)
3,5-DichloroanilineBacillus megaterium IMT21DichloroacetanilideAcetylation psu.edunih.gov
3,5-DichloroanilinePseudomonas sp. DCA-13,5-DichlorocatecholDioxygenation nih.gov
3,4-DichloroanilineAcinetobacter baylyi GFJ24-Chloroaniline, 4-ChlorocatecholDehalogenation, Dioxygenation frontiersin.org
3,4-DichloroanilineRhodococcus sp. 21,2-DichlorobenzeneReductive Deamination frontiersin.org

Research on Environmental Fate Prediction Models for Substituted Anilines

Predictive models are essential tools for assessing the environmental risk of chemicals when experimental data is scarce. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) models are commonly used to predict the environmental fate of compounds based on their molecular structure.

For anilines and phenols, QSAR models have been developed to predict their toxicity and biodegradability. These models have shown that hydrophobicity is a key determinant of toxicity, while electronic and steric properties are more critical for predicting biodegradation rates. nih.gov Environmental fate models, which can be integrated with exposure models, provide a framework for understanding the distribution and transformation of chemicals in the environment. rsc.orgresearchgate.net

Sorption and Mobility Studies in Soil Systems

The mobility and retention of this compound in terrestrial environments are governed by its sorption characteristics to soil particles. Sorption is a critical process that influences a chemical's bioavailability, degradation rate, and potential for leaching into groundwater. The behavior of this compound in soil is a function of its physicochemical properties and the characteristics of the soil, such as organic matter content, clay content, and pH.

Research Findings:

The dominant factor influencing the sorption of this compound is expected to be the 3,5-dichloroaniline portion of the molecule. Chlorinated anilines are known to sorb to soil, with the primary mechanism being the interaction with soil organic matter. Studies on 3,5-DCA, a major metabolite of iprodione, indicate that it is mobile to slightly mobile in soils. Its mobility is largely dictated by the organic carbon content of the soil; higher organic matter leads to greater sorption and reduced mobility.

The addition of the N-isopropyl group to the aniline structure is likely to increase the compound's hydrophobicity (lipophilicity) compared to 3,5-DCA. This increased hydrophobicity would generally lead to a higher affinity for soil organic matter, resulting in a higher Koc value and consequently lower mobility in soil. Therefore, it can be postulated that this compound would exhibit lower mobility and a greater tendency for sorption than 3,5-DCA. The amine group can also participate in cation exchange reactions with negatively charged soil colloids, particularly in acidic soils, further retarding its movement.

In a safety data sheet for 3,5-dichloroaniline, it is noted that the substance is expected to be mobile in the environment due to its water solubility, which could pose a risk of groundwater contamination. fishersci.com However, the N-alkylation in this compound would likely temper this mobility. The sorption of anilines and their derivatives is a complex process influenced by various soil properties, including organic matter content, cation exchange capacity, and the types of clay minerals present. nih.govscilit.com

Interactive Data Table: Estimated Soil Sorption and Mobility (Note: Data for 3,5-dichloroaniline is used as a proxy due to the absence of direct data for this compound. The mobility of the target compound is likely lower than its proxy.)

CompoundOrganic Carbon-Water Partitioning Coefficient (Koc)Mobility ClassificationPrimary Influencing Factors
3,5-dichloroaniline (Proxy) Estimated range: 100 - 600 L/kgMobile to Slightly MobileSoil organic matter content, pH
This compound Not available (Predicted to be higher than proxy)Predicted: Slightly Mobile to ImmobileHydrophobicity from isopropyl group, soil organic matter

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Spectroscopic Characterization Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are fundamental in confirming the molecular structure of synthesized (3,5-Dichloro-phenyl)-isopropyl-amine and identifying its potential metabolites or degradation products in research samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound. While specific NMR data for this exact compound is not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 3,5-dichloroaniline (B42879) and other N-alkylated derivatives. nih.govwikipedia.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dichlorinated phenyl ring would likely appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically δ 7.0-7.5 ppm). The methine proton of the isopropyl group would present as a septet, coupled to the six methyl protons. The methyl protons of the isopropyl group would appear as a doublet. The N-H proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for the two carbons of the isopropyl group and the four unique carbons of the 3,5-dichlorophenyl ring. The carbons bonded to chlorine would exhibit a significant downfield shift.

For comparison, the ¹H NMR spectrum of a related compound, (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone, shows signals for the dichlorophenyl protons in the aromatic region, providing a reference for the expected chemical environment in this compound. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (C2, C6)~7.2~120-130
Aromatic CH (C4)~7.0~115-125
Aromatic C-Cl (C3, C5)-~135
Aromatic C-N (C1)-~145-150
Isopropyl CH~3.5-4.0 (septet)~45-50
Isopropyl CH₃~1.2 (doublet)~20-25
NHVariable (broad singlet)-

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Electron impact (EI) ionization is a common technique that provides detailed fragmentation.

The molecular ion peak (M+) would be expected at m/z 203, corresponding to the molecular weight of the compound (C₉H₁₁Cl₂N). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1).

Key fragmentation pathways for amines typically involve alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, the predominant alpha-cleavage would be the loss of a methyl radical (•CH₃), leading to a stable iminium cation.

Predicted Fragmentation:

Loss of a methyl group: [M - 15]⁺ → m/z 188

Loss of the isopropyl group: [M - 43]⁺ → m/z 160

Formation of the dichlorophenyl cation: [C₆H₃Cl₂]⁺ → m/z 145

The fragmentation pattern of isopropylamine (B41738) itself shows a base peak at m/z 44, resulting from the loss of a methyl group. docbrown.info For this compound, the dichlorophenyl-containing fragments are expected to be more prominent.

Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound

m/zPredicted Fragment IonNotes
203/205/207[C₉H₁₁Cl₂N]⁺Molecular ion peak with characteristic chlorine isotope pattern.
188/190/192[C₈H₈Cl₂N]⁺Loss of a methyl radical (•CH₃) via alpha-cleavage. Likely a major fragment.
160/162/164[C₆H₄Cl₂N]⁺Loss of a propyl radical (•C₃H₇) or propylene (B89431) (C₃H₆) from the molecular ion.
145/147/149[C₆H₃Cl₂]⁺Dichlorophenyl cation.

Chromatographic Separations for Isomer and Purity Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and potential metabolites in research samples, as well as for assessing its purity.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a versatile and widely used method for the analysis of phenylalkylamines. nih.govnih.gov Method development for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

Stationary Phase: A C18 column is a common starting point for the separation of moderately polar compounds like this compound. iajps.com For more challenging separations, especially with structurally similar impurities, other stationary phases such as C8 or phenyl-hexyl columns could be explored.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. journalcsij.com The pH of the aqueous phase is a critical parameter for controlling the retention of amines. At a pH below the pKa of the amine, it will be protonated and may exhibit poor retention and peak shape on standard C18 columns. Using a multi-mode reversed-phase column that incorporates ionic ligands can improve the separation of such compounds. nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary for separating compounds with a range of polarities.

Detection: UV detection is suitable for this compound due to the presence of the chromophoric phenyl ring. The detection wavelength would be set at one of the absorption maxima of the compound, likely in the range of 220-280 nm.

For enantiomeric purity analysis, a chiral stationary phase would be required. Columns based on amylose (B160209) tris(3,5-dichlorophenyl carbamate) have shown success in separating enantiomers of related dichlorophenyl-containing compounds. nih.gov

Table 3: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Column Temperature30 °C

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. While this compound itself may have sufficient volatility for GC analysis, derivatization is often employed for phenylalkylamines to improve their chromatographic properties and detection sensitivity. rsc.org

Derivatization: The primary amine group can be derivatized with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form less polar and more volatile derivatives. rsc.org This also improves peak shape by reducing tailing caused by interactions with active sites on the column.

Column: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is generally suitable for the separation of these derivatives.

Detection: When coupled with a mass spectrometer (GC-MS), this technique provides both high-resolution separation and definitive identification based on the mass spectrum of the analyte. For enhanced sensitivity, especially in trace analysis, an electron capture detector (GC-ECD) can be used, as the two chlorine atoms on the phenyl ring make the molecule highly responsive to this type of detector. A gas chromatographic-electron capture method has been successfully developed for the determination of a related N-(3',4'-dichlorophenyl)propanamide derivative. nih.gov

Table 4: Example GC-MS Method Parameters for Analysis of a Derivatized Sample

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
Ion Source Temp.230 °C
Ionization ModeElectron Impact (EI) at 70 eV
Scan Rangem/z 40-450

Development of Sensors and Probes for Mechanistic Research

The development of selective sensors and probes for this compound can facilitate real-time monitoring and mechanistic studies. Electrochemical sensors, in particular, offer a promising avenue for the rapid and sensitive detection of electroactive compounds.

Given that dichlorinated aromatic compounds can undergo electrochemical oxidation or reduction, a sensor could be designed based on this property. Research on electrochemical sensors for related compounds like 2,4-dichlorophenol (B122985) has demonstrated the feasibility of using modified electrodes to enhance sensitivity and selectivity. bohrium.comrsc.org

Potential sensor development strategies could include:

Modified Electrodes: The surface of a glassy carbon or screen-printed electrode could be modified with nanomaterials such as gold nanoparticles, carbon nanotubes, or conductive polymers. These modifications can increase the electrode's surface area and catalytic activity, lowering the overpotential required for the electrochemical reaction and thus improving the detection signal.

Molecularly Imprinted Polymers (MIPs): A highly selective approach involves creating a polymer with binding cavities that are complementary in shape and functionality to the this compound molecule. When integrated with a transducer, these MIP-based sensors can offer excellent selectivity for the target analyte even in complex samples.

Biocatalytic Sensors: While more complex to develop, an enzyme-based biosensor could be constructed if an enzyme that specifically interacts with or metabolizes this compound is identified. Amine oxidases have been used in biosensors for the detection of other biogenic amines. nih.gov

The development of such sensors would enable dynamic studies of the compound's interactions in various research models, providing valuable insights into its mechanisms of action.

Fluorescence-Based Detection Methods

Fluorescence spectroscopy is a powerful tool for the detection of aromatic amines due to its inherent sensitivity and the influence of molecular structure on fluorescence properties. The detection of compounds like this compound can often be achieved through methods that induce a change in the fluorescence signal of a sensor molecule upon interaction with the analyte.

One common approach is "turn-off" or fluorescence quenching-based sensing. In this mechanism, the presence of the analyte decreases the fluorescence intensity of a probe. This quenching can occur through various processes, including photoinduced electron transfer (PET), where the analyte accepts an electron from the excited state of the fluorophore, leading to non-radiative decay. The efficiency of quenching is often described by the Stern-Volmer equation:

I₀/I = 1 + Ksv[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (the analyte), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

Table 1: Stern-Volmer Constants for Fluorescence Quenching of Aromatic Amines by a Quencher in Different Solvents

FluorescerSolventStern-Volmer Constant (Ksv) (M⁻¹)
Aniline (B41778)Benzene (B151609)15.3
AnilineMethanol10.2
p-ToluidineBenzene21.5
p-ToluidineMethanol14.8
p-AnisidineBenzene28.9
p-AnisidineMethanol19.7
p-ChloroanilineBenzene12.1
p-ChloroanilineMethanol8.5
This table presents data for analogous aromatic amines to illustrate the principle of fluorescence quenching. The data is based on findings from studies on aromatic amine quenching by p-chloranil. asianpubs.orgepa.govresearchgate.net

The development of novel fluorescent probes, such as conjugated porous polymers, has led to very low detection limits for aromatic amines. rsc.org These sensors can exhibit "turn-off" or "turn-on" behavior, where the fluorescence is either quenched or enhanced upon binding to the amine. For example, certain conjugated porous polymers have demonstrated the ability to detect aromatic amines at nanomolar concentrations. rsc.org

Table 2: Detection Limits of Aromatic Amines using Fluorescence-Based Sensors

Fluorescent SensorAnalyteDetection MechanismDetection Limit (nM)
Conjugated Porous Polymer P1Aromatic Amines"Turn-off"171
Conjugated Porous Polymer P2Aromatic Amines"Turn-off"81
Conjugated Porous Polymer P2Aliphatic Amines"Turn-on"43
Ring-perfluorinated Trimethine Cyanine Dyen-hexylamineRatiometric Change17
This table showcases the detection limits achieved for various amines using different fluorescence-based sensing strategies, highlighting the high sensitivity of these methods. Data is based on findings from multiple research studies. rsc.orgnih.gov

Electrochemical Sensing of Amine Derivatives

Electrochemical methods, particularly cyclic voltammetry (CV), provide a sensitive and cost-effective approach for the analysis of electroactive species like this compound. These techniques are based on measuring the current response of a system to an applied potential. The electrochemical oxidation of aniline and its derivatives has been a subject of extensive research, providing a solid foundation for developing sensors for related compounds. rasayanjournal.co.inmdpi.com

In cyclic voltammetry, the potential is swept linearly to a set value and then reversed. The resulting voltammogram provides information about the redox processes occurring at the electrode surface. Key parameters include the anodic peak potential (Epa), the cathodic peak potential (Epc), and the corresponding peak currents (ipa and ipc). For a reversible process, the formal potential (E°') can be estimated from the average of the peak potentials. basinc.comlibretexts.org

The electrochemical behavior of substituted anilines is influenced by the nature and position of the substituents on the aromatic ring. For chloro-substituted anilines, the oxidation process is well-documented. Studies on the electrochemical oxidation of various substituted anilines have been conducted to understand their reaction mechanisms and to develop analytical methods for their determination. rasayanjournal.co.in

Table 3: Electrochemical Parameters for the Oxidation of Substituted Anilines

CompoundMediumAnodic Peak Potential (Epa) (V vs. Ag/AgCl)Scan Rate (mV/s)
2-Methyl-4-nitroanilineTSK Buffer/Na₂SO₄~0.95100
2-Methyl-4-nitroanilineTSK Buffer/KNO₃~0.98100
2-Methyl-4-nitroanilineTSK Buffer/KCl~0.96100
CatechinpH 3.00.495 and 0.835100
CatechinpH 7.00.334 and 0.681100
This table presents representative electrochemical data for the oxidation of substituted anilines and related phenolic compounds, illustrating the typical potential ranges observed in cyclic voltammetry. The data is based on findings from various electrochemical studies. rasayanjournal.co.innih.gov

The detection limit of an electrochemical sensor is a critical performance metric and is typically determined from the calibration curve based on the signal-to-noise ratio. The limit of detection (LOD) can be calculated using the formula:

LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve) researchgate.net

Electrochemical sensors have been developed for a wide range of pollutants, with detection limits often reaching the micromolar (µM) and even nanomolar (nM) levels. basinc.comresearchgate.net While specific data for this compound is not extensively reported, the established methodologies for other halogenated anilines suggest that sensitive electrochemical detection is achievable.

Future Research Directions and Emerging Applications

Design of Next-Generation Analogues for Mechanistic Probing

The rational design of next-generation analogues of (3,5-Dichloro-phenyl)-isopropyl-amine is a key strategy for elucidating its mechanism of action and for probing its interactions with potential biological targets. This approach moves beyond serendipitous discovery to a targeted creation of molecules, each designed to answer a specific question about structure-activity relationships (SAR).

Detailed research findings indicate that systematic structural modifications can serve as powerful tools. For instance, the creation of analogues by altering substituents at various positions on a parent molecule allows researchers to map the binding pockets of target proteins, as has been demonstrated with probes for the serotonin (B10506) transporter. nih.gov This strategy involves synthesizing a library of related compounds where specific parts of the molecule, such as the aromatic ring, the linker, or the amine group, are systematically varied. For this compound, this would involve:

Modification of the Phenyl Ring: Introducing different substituents in place of the chlorine atoms (e.g., fluorine, bromine, methyl, or methoxy (B1213986) groups) or altering their positions on the ring could reveal how electronic and steric properties influence activity.

Alteration of the Isopropyl Group: Replacing the isopropyl group with other alkyl groups (e.g., cyclopropyl, tert-butyl) or introducing functional groups could define the spatial tolerance of a putative binding site.

Computational studies, including molecular docking, can be used to pre-screen these hypothetical analogues, identifying those with a high probability of interacting with a target of interest, thereby strengthening the in-vitro assay results. nih.gov This synergy between synthesis and in-silico modeling accelerates the identification of potent and selective molecular probes. nih.gov

Table 1: Hypothetical Analogue Design Strategy for Mechanistic Probing

Modification Site Proposed Analogue Group Rationale for Probing Example Analogue Name
Phenyl Ring SubstitutionFluoro, Bromo, MethylElucidate electronic and steric requirements of the binding pocket.(3,5-Difluoro-phenyl)-isopropyl-amine
Amine SubstituentCyclopropyl, tert-ButylDetermine spatial constraints and hydrophobic interactions.Cyclopropyl-(3,5-dichloro-phenyl)-amine
Linker ModificationN-methylationInvestigate the role of the amine proton in binding (H-bond donor).(3,5-Dichloro-phenyl)-isopropyl-methyl-amine
Positional Isomerism2,4-Dichloro, 3,4-DichloroAssess the importance of the chlorine substitution pattern for target affinity.(3,4-Dichloro-phenyl)-isopropyl-amine

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of chemical entities like this compound. renewablematter.eu These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the entire discovery pipeline from initial hit identification to synthesis planning. nih.govmdpi.com

Data Curation: Assembling a dataset of known dichlorophenyl compounds and their associated biological and chemical data.

Model Training: Using this dataset to train ML algorithms to predict properties for new, unsynthesized analogues. This allows for the in-silico screening of millions of virtual compounds, prioritizing those with the most promising predicted profiles. lanyachem.de

Generative Models: Employing advanced generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design entirely new molecules based on the core this compound structure but with optimized properties. mdpi.comlanyachem.de These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry intuition. renewablematter.eu

Synthesis Optimization: Utilizing ML to predict reaction yields and identify optimal reaction conditions, which can be integrated with automated synthesis platforms for rapid library generation. nih.govnih.gov This creates a closed-loop system where AI designs molecules, predicts their synthesis, and learns from the experimental results to improve future designs. mdpi.com

The potential misuse of such powerful AI in designing toxic molecules has been noted as a security concern, highlighting the need for ethical guidelines in the application of these technologies. nih.gov However, when used responsibly, AI serves as a powerful engine for accelerating the discovery of beneficial chemical agents. nih.gov

Table 2: Illustrative AI/ML Workflow for Chemical Discovery

Phase AI/ML Tool Objective Outcome
1. Virtual ScreeningPredictive ML Models (e.g., Random Forest, GNN)Predict activity and toxicity of a virtual library of analogues. nd.eduA ranked list of high-priority candidate molecules.
2. De Novo DesignGenerative Models (e.g., GANs, VAEs)Generate novel molecular structures with desired properties. mdpi.comlanyachem.deA diverse set of innovative chemical scaffolds for synthesis.
3. Synthesis PlanningRetrosynthesis AlgorithmsPropose efficient synthetic routes for target molecules.Feasible and optimized reaction pathways.
4. Reaction OptimizationYield Prediction ModelsIdentify optimal conditions (temperature, solvent, catalyst) for synthesis. researchgate.netnih.govIncreased reaction efficiency and reduced experimental cycles.

Role in Sustainable Chemistry and Green Synthesis Initiatives

The principles of sustainable or "green" chemistry are increasingly being integrated into the synthesis of fine chemicals, and this compound is no exception. This paradigm shift focuses on minimizing environmental impact by reducing waste, eliminating the use of hazardous substances, and improving energy efficiency. rsc.org

The greenness of a chemical process can be quantitatively assessed using metrics like Process Mass Intensity (PMI), which calculates the total mass of materials (solvents, reagents, water) used to produce a certain mass of the final product. rsc.org A key goal in the synthesis of this compound is to lower its PMI. Strategies to achieve this include:

Catalysis: Shifting from stoichiometric reagents to catalytic systems. This includes using recyclable heterogeneous catalysts or highly efficient biocatalysts (enzymes) that can operate in water under mild conditions. nih.gov

Atom Economy: Designing synthesis routes that maximize the incorporation of atoms from the starting materials into the final product. Reactions like multicomponent reactions (MCRs) are highly desirable for their inherent efficiency. rsc.org

By re-evaluating the synthesis of this compound through the lens of green chemistry, researchers can develop manufacturing processes that are not only economically viable but also environmentally responsible. rsc.org

Table 3: Comparison of Hypothetical Traditional vs. Green Synthesis Route

Parameter Hypothetical Traditional Route (e.g., Reductive Amination) Hypothetical Green Route (e.g., Biocatalytic Amination)
Solvent Toluene, MethanolWater
Catalyst/Reagent Stoichiometric reducing agent (e.g., Sodium borohydride)Reusable enzyme (e.g., Imine reductase)
Byproducts Borate salts, organic wasteMinimal, primarily water
Energy Input Heating/reflux may be requiredTypically operates at or near room temperature
Process Mass Intensity (PMI) High (e.g., >50)Low (e.g., <15)
Safety/Hazard Flammable organic solvents, toxic reagentsAqueous medium, biodegradable catalyst

Q & A

Q. What are the optimal synthetic routes for (3,5-Dichloro-phenyl)-isopropyl-amine, and how can purity be validated?

The synthesis typically involves nucleophilic substitution or reductive amination, leveraging isopropylamine and 3,5-dichlorophenyl precursors. Reaction parameters (temperature, solvent polarity, catalyst selection) significantly impact yield. For purification, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy to confirm structural integrity .

Q. How can structural ambiguities in this compound be resolved experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELXL for refinement, ensuring high-resolution data (<1.2 Å) to resolve chlorine atom positions and confirm stereochemistry . Complementary techniques like FT-IR (for amine N-H stretches) and high-resolution mass spectrometry (HRMS) can cross-validate functional groups and molecular weight .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

Experimental determination is essential. Solubility can be tested in DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy. Stability studies under light, heat, and humidity (e.g., 40°C/75% RH for 4 weeks) via HPLC monitoring are advised. Note that chlorine substituents may enhance lipophilicity, requiring tailored storage conditions (e.g., inert atmosphere, desiccated) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what assays are appropriate?

Begin with in vitro assays:

  • Enzyme inhibition : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., kinases, GPCRs).
  • Cellular toxicity : MTT assays in relevant cell lines (e.g., HEK293, HeLa) to assess cytotoxicity.
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying substituents on the phenyl ring) and compare bioactivity profiles .

Q. How should contradictory data from spectroscopic analyses (e.g., NMR vs. computational predictions) be addressed?

Contradictions often arise from dynamic effects (e.g., rotational barriers, solvation). Perform variable-temperature NMR to probe conformational flexibility. Validate computational models (DFT or MD simulations) by comparing experimental coupling constants and chemical shifts. Replicate experiments in different solvents to isolate environmental effects .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein binding partners.
  • Metabolomics : LC-MS-based profiling to track metabolic pathway perturbations.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, followed by mutagenesis studies to validate key residues .

Q. How can researchers develop robust analytical methods for quantifying trace impurities in synthesized batches?

Optimize LC-MS/MS parameters:

  • Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
  • Mobile phase : 0.1% formic acid in water/acetonitrile.
  • Detection : MRM transitions specific to the compound and potential byproducts (e.g., dechlorinated analogs). Validate method sensitivity (LOQ < 0.1%) and precision (RSD < 5%) .

Q. What environmental impact assessments are recommended for this compound?

  • Ecotoxicology : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines).
  • Degradation studies : Photolysis (UV irradiation) and biodegradation (OECD 301B) to assess persistence.
  • Bioaccumulation : LogP measurement (shake-flask method) and BCF (bioconcentration factor) modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dichloro-phenyl)-isopropyl-amine
Reactant of Route 2
Reactant of Route 2
(3,5-Dichloro-phenyl)-isopropyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.